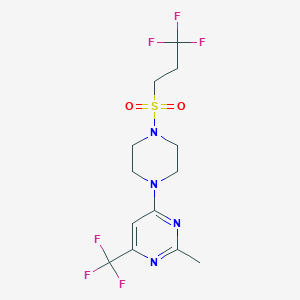

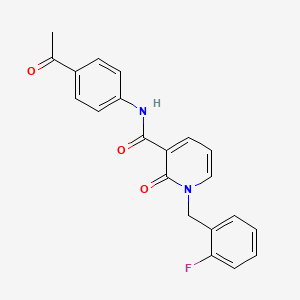

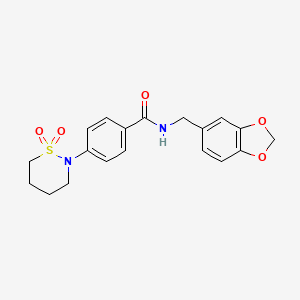

![molecular formula C17H12ClN5O B2805547 6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893913-72-9](/img/structure/B2805547.png)

6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are structurally similar to purines and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .

Synthesis Analysis

The synthesis of triazolopyrimidines involves several steps. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Applications De Recherche Scientifique

Synthesis and Characterization

Several studies have focused on the synthesis of novel compounds related to "6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one," highlighting innovative methods and chemical reactions. For example, El-Agrody et al. (2001) described the heteroaromatization with 4-Hydroxycoumarin, leading to the synthesis of new pyrano[2,3-d]pyrimidines and triazolopyrimidine derivatives, showcasing a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones with antimicrobial activity tests (El-Agrody et al., 2001). Hassneen and Abdallah (2003) explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one derivatives, revealing the potential for further chemical modifications and applications (Hassneen & Abdallah, 2003).

Biological Activities

The search for bioactive compounds is a significant focus of research involving triazolopyrimidines. Divate and Dhongade-Desai (2014) reported on the efficient microwave-assisted synthesis of triazolopyrimidine derivatives, highlighting one compound's promising anticonvulsant properties, demonstrating the potential pharmaceutical applications of these compounds (Divate & Dhongade-Desai, 2014). Additionally, Gilava et al. (2020) synthesized a series of triazolopyrimidines, evaluating their antimicrobial and antioxidant activities, suggesting their utility in developing new therapeutic agents (Gilava et al., 2020).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal potentials of triazolopyrimidines and related compounds have been a significant area of research. Borthakur et al. (2016) synthesized [1,2,4]triazolo[1,5-a]pyrimidin-6-one derivatives and tested them for antifungal activities, indicating their potential utility in addressing fungal infections (Borthakur et al., 2016).

Anticonvulsant Activities

Exploring the anticonvulsant activities of triazolopyrimidine derivatives, Wang et al. (2019) found that certain derivatives exhibited significant anticonvulsant effects, suggesting their potential in developing new antiepileptic drugs (Wang et al., 2019).

Antitumor Agents

The synthesis of pyridotriazolopyrimidines with potential antitumor activities was explored by Abdallah et al. (2017), indicating the promise of these compounds in cancer therapy applications (Abdallah et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 6-Benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest . The compound’s interaction with CDK2 also induces apoptosis within cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The compound’s effectiveness against various cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in significant inhibition of cell growth in various cancer cell lines . It shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . The compound also induces significant alterations in cell cycle progression and apoptosis within cancer cells .

Propriétés

IUPAC Name |

6-benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSMRZRNLUUNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

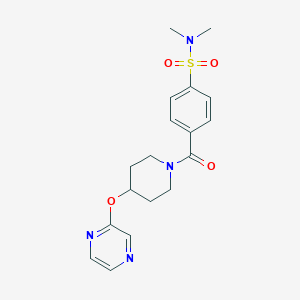

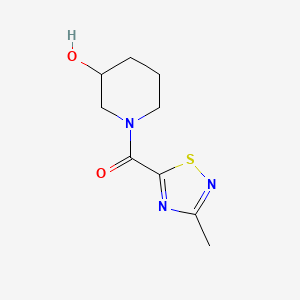

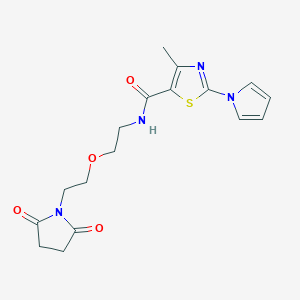

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(2-cyclopropyl-2-oxoethoxy)benzamide](/img/structure/B2805472.png)

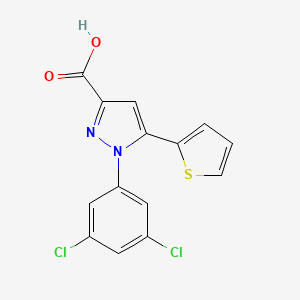

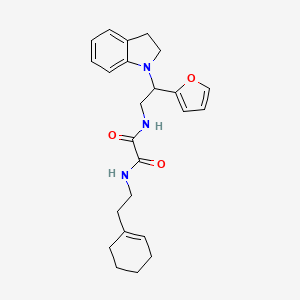

![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)

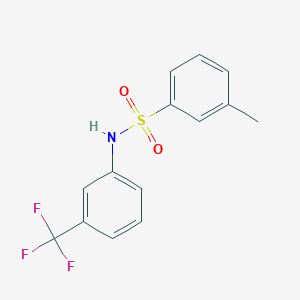

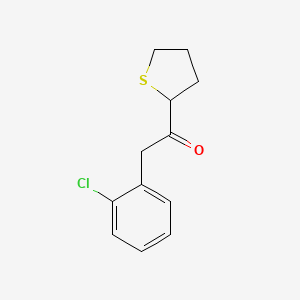

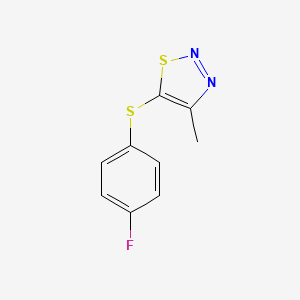

![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)